molecular formula C13H16F2N2O3S B7702069 N-(2,6-difluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

N-(2,6-difluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Número de catálogo B7702069
Peso molecular: 318.34 g/mol
Clave InChI: JUXOAMABCUYRNG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,6-difluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, commonly known as JNJ-42165279, is a small molecule inhibitor developed by Janssen Pharmaceutica for the treatment of various disorders. It is a selective and potent antagonist of the orexin-2 receptor, which plays a crucial role in the regulation of sleep-wake cycles, arousal, and appetite. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mecanismo De Acción

JNJ-42165279 is a selective antagonist of the orexin-2 receptor, which is predominantly expressed in the central nervous system. The orexin-2 receptor plays a critical role in the regulation of sleep-wake cycles, arousal, and appetite. By blocking the orexin-2 receptor, JNJ-42165279 promotes sleep and reduces appetite, making it a promising therapeutic agent for the treatment of sleep and metabolic disorders.
Biochemical and Physiological Effects
JNJ-42165279 has several biochemical and physiological effects. It has been shown to increase slow-wave sleep, reduce REM sleep, and increase sleep efficiency in preclinical studies. It has also been shown to reduce food intake, body weight, and adiposity in animal models of obesity. JNJ-42165279 has a long half-life and is rapidly absorbed and distributed in the body, making it an ideal candidate for the treatment of sleep and metabolic disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

JNJ-42165279 has several advantages for lab experiments. It is a potent and selective antagonist of the orexin-2 receptor, making it an ideal tool for studying the role of the orexin-2 receptor in sleep and metabolic disorders. It has also shown promising results in preclinical studies, making it a good candidate for further clinical development.
However, there are also some limitations to using JNJ-42165279 in lab experiments. It is a small molecule inhibitor, which may limit its efficacy and specificity in vivo. Additionally, its long half-life and rapid absorption and distribution may make it difficult to control dosing and exposure in animal models.

Direcciones Futuras

There are several future directions for the development and application of JNJ-42165279. One potential application is in the treatment of sleep disorders, such as insomnia and narcolepsy. JNJ-42165279 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of insomnia.
Another potential application is in the treatment of metabolic disorders, such as obesity and diabetes. JNJ-42165279 has been shown to reduce food intake and body weight in animal models of obesity and may have potential as a treatment for metabolic disorders.
Further research is also needed to better understand the mechanism of action of JNJ-42165279 and its effects on sleep and metabolism. This may involve studying the pharmacokinetics and pharmacodynamics of the compound in animal models and humans, as well as investigating its effects on other physiological systems.
Conclusion
In conclusion, JNJ-42165279 is a small molecule inhibitor developed by Janssen Pharmaceutica for the treatment of sleep and metabolic disorders. It is a selective and potent antagonist of the orexin-2 receptor and has shown promising results in preclinical studies. JNJ-42165279 has several advantages for lab experiments, including its potency and selectivity, but also has some limitations, such as its small molecule size and rapid absorption and distribution. Future research is needed to better understand the mechanism of action of JNJ-42165279 and its therapeutic potential for sleep and metabolic disorders.

Métodos De Síntesis

The synthesis of JNJ-42165279 involves several steps, starting with the reaction of 2,6-difluoroaniline with acetic anhydride to form the corresponding N-acetyl derivative. The N-acetyl derivative is then reacted with methylsulfonyl chloride to obtain the N-methylsulfonyl derivative. The N-methylsulfonyl derivative is then reacted with piperidine-4-carboxylic acid to form the final product, JNJ-42165279.

Aplicaciones Científicas De Investigación

JNJ-42165279 has been studied extensively for its potential therapeutic applications. It has been shown to be effective in the treatment of various disorders, including insomnia, narcolepsy, and obesity. In preclinical studies, JNJ-42165279 has demonstrated significant improvements in sleep latency, sleep duration, and wakefulness. It has also been shown to reduce food intake and body weight in animal models of obesity.

Propiedades

IUPAC Name

N-(2,6-difluorophenyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O3S/c1-21(19,20)17-7-5-9(6-8-17)13(18)16-12-10(14)3-2-4-11(12)15/h2-4,9H,5-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXOAMABCUYRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.